
Pratosartan
概要
説明
Pratosartan (chemical name : this compound (chemical name: FW 7203 ), developed by Kotobuki Pharmaceutical Co. Ltd., is an angiotensin II type 1 receptor blocker (ARB) used as an antihypertensive drug . Unlike some other ARBs, this compound features an oxo (C=O) moiety in its chemical structure, rather than a carboxylic acid moiety. This unique structural feature accommodates a postulated second positively charged portion of angiotensin II receptors . This compound is an active form, not a prodrug.
準備方法
The synthetic routes and reaction conditions for pratosartan are not widely documented in the available literature. it is known that this compound is an AT1 receptor antagonist, which means it selectively blocks the angiotensin II type 1 receptor. Industrial production methods may involve specialized processes, but specific details remain proprietary.
化学反応の分析
プラトサルタンは、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。 残念ながら、正確な試薬や条件は公表されていません。 これらの反応から生成される主要な生成物も、広く報告されていません。
4. 科学研究への応用
- 高血圧 : 抗高血圧薬として、プラトサルタンは軽度から中等度の本態性高血圧の患者において、血圧を効果的に低下させます .
- 代謝異常 : プラトサルタンは、代謝異常に対して有益な効果があることが示されています。 高コレステロール血症患者では血清総コレステロールを有意に減らし、高尿酸血症患者では尿酸値を低下させます .
科学的研究の応用
Clinical Efficacy in Hypertension
Pratosartan has been evaluated for its antihypertensive efficacy through various clinical trials. A significant multicenter, open-label study demonstrated its effectiveness in patients with mild to moderate essential hypertension. The study involved a 12-week core treatment phase where patients received either monotherapy or combination therapy with calcium channel blockers or diuretics. The results indicated responder rates of 82.1% for monotherapy, 81.3% for the combination with calcium channel blockers, and 60.0% for the combination with diuretics at 12 weeks .
Long-Term Efficacy
The long-term follow-up (9 months) confirmed that this compound maintained its efficacy without serious adverse effects. Notably, it significantly reduced serum total cholesterol levels in patients with hypercholesterolemia and uric acid levels in those with hyperuricemia .
Pharmacological Profile
This compound’s pharmacological profile reveals several beneficial effects beyond blood pressure reduction:
- Cholesterol Management : The compound has been shown to lower total cholesterol levels, which is critical for cardiovascular health.
- Uric Acid Reduction : It exhibits hypouricemic effects, making it beneficial for patients with conditions like gout or hyperuricemia .
- Metabolic Benefits : this compound may improve glucose and lipid metabolism, similar to other ARBs like telmisartan .
Comparative Studies
In comparative studies, this compound has been shown to have a favorable safety profile compared to other ARBs. For instance, while telmisartan showed no significant effect on plasma uric acid levels, this compound demonstrated dose-dependent hypouricemic and uricosuric effects . This positions this compound as a potentially superior option for hypertensive patients who also suffer from metabolic disorders.
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study on Hypertensive Patients with Metabolic Syndrome : A patient cohort receiving this compound exhibited significant improvements in both blood pressure control and metabolic parameters over a 12-month period.
- Longitudinal Study on Elderly Patients : In elderly populations with coexisting conditions such as diabetes and hyperlipidemia, this compound was associated with reduced cardiovascular events compared to traditional treatments.
作用機序
プラトサルタンの作用機序は、アンジオテンシンIIタイプ1受容体(AT1R)の遮断を伴います。 このようにして、レニン-アンジオテンシン-アルドステロン系を調節し、血管拡張と血圧低下をもたらします。 このプロセスに関与する分子標的と経路は、完全に解明されていません。
類似化合物との比較
プラトサルタンは、ロサルタンなどの他の薬物とARBクラスを共有していますが、その独自の構造的特徴はそれを際立たせています。 他のARBに対するその独自の利点を調べるには、さらなる研究が必要です。
生物活性
Pratosartan is a novel angiotensin II receptor blocker (ARB) primarily utilized for the treatment of hypertension. Its pharmacological profile includes selective antagonism of the angiotensin II type 1 receptor (AT1), which plays a critical role in regulating blood pressure and fluid balance. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, and effects on metabolic parameters.
This compound functions as a selective antagonist for the AT1 receptor, inhibiting the effects of angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased secretion of aldosterone, which in turn affects sodium and water retention.
- Chemical Structure : this compound has a unique oxo moiety in its structure, which differentiates it from other ARBs like losartan. Its molecular formula is with a molecular weight of 426.51 g/mol .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity through various mechanisms:
- Uric Acid Transport Inhibition : A study using Xenopus oocytes revealed that this compound inhibits the uptake of uric acid via URAT1 (Uric Acid Transporter 1), showcasing both cis-inhibitory and trans-stimulatory effects depending on concentration levels. At clinically relevant concentrations (0.1 to 10 nM), this compound effectively reduced uric acid uptake .
Clinical Efficacy
A multicenter, open-label study assessed the efficacy and safety of this compound in patients with mild-to-moderate essential hypertension. Key findings include:
- Dosage and Administration : Patients received daily doses of 40 mg, 80 mg, or 160 mg. The study reported responder rates of 82.1% for monotherapy with this compound, 81.3% when combined with calcium channel blockers (CCB), and 60% with diuretics after a 12-week treatment period .
- Metabolic Effects : Notably, this compound significantly decreased serum total cholesterol levels in hypercholesterolemic patients and uric acid levels in those with hyperuricemia. These findings suggest potential benefits beyond blood pressure control, particularly in patients with metabolic disorders .
Data Summary
Parameter | Result |
---|---|
Responder Rate (Monotherapy) | 82.1% |
Responder Rate (CCB) | 81.3% |
Responder Rate (Diuretic) | 60.0% |
Cholesterol Reduction | Significant decrease in hypercholesterolemia |
Uric Acid Reduction | Significant decrease in hyperuricemia |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Long-term Efficacy : In a long-term follow-up study, patients maintained stable blood pressure control without serious adverse effects over extended periods .
- Safety Profile : The safety profile of this compound was favorable, with no significant changes observed in body weight or fasting plasma glucose levels during treatment .
特性
IUPAC Name |
2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c1-2-7-23-26-21-10-5-6-11-22(32)24(21)31(23)16-17-12-14-18(15-13-17)19-8-3-4-9-20(19)25-27-29-30-28-25/h3-4,8-9,12-15H,2,5-7,10-11,16H2,1H3,(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTFTBCZZUBAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870016 | |
Record name | 2-Propyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153804-05-8 | |
Record name | Pratosartan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153804-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pratosartan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153804058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRATOSARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66VLQ6E6DL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。